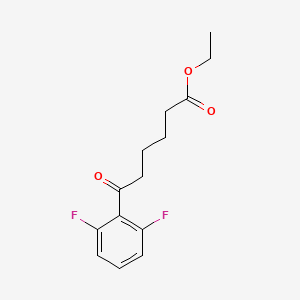

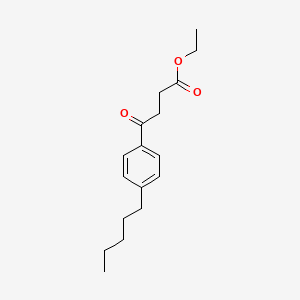

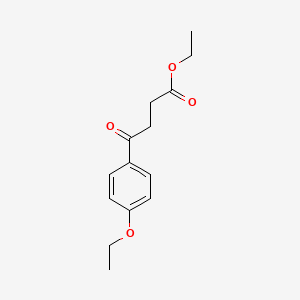

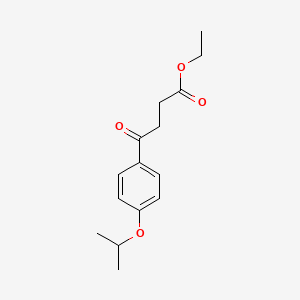

![molecular formula C17H25NO3 B1326027 Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate CAS No. 951886-07-0](/img/structure/B1326027.png)

Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various reactions with ethyl 3-ethoxymethylene-2,4-dioxovalerate (EMDV) and other reagents. For instance, the reaction of EMDV with 2-aminobenzamide analogs and 2-aminothiophenol leads to the formation of pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives under acidic or neutral conditions . This suggests that the synthesis of Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate might involve similar condensation reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate can be complex, with the possibility of different conformers. For example, the study of (E)-5-(diethylamino)-2-[(4-iodophenylimino)methyl]phenol compound revealed the presence of two conformers in the crystal structure, which are a result of rotation about the C-N single bond of the ethyl group . This indicates that Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate may also exhibit conformational isomerism.

Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of non-covalent interactions such as C-H∙∙∙π and halogen-halogen interactions, which contribute to the supramolecular architecture of the compounds . These interactions can lead to the formation of single-stranded helical structures and two-dimensional supramolecular networks. It can be inferred that Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate may also participate in similar non-covalent interactions, affecting its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate can be deduced from spectroscopic techniques such as X-ray diffraction, FT-IR, and UV/Vis spectroscopy . These techniques reveal information about the preferred tautomeric forms of the compounds in different states, such as solid or solution. For example, the (E)-5-(diethylamino)-2-[(4-iodophenylimino)methyl]phenol prefers the enol form in the solid state and exhibits both enol and keto forms in ethanol . This suggests that Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate may also show tautomerism and have distinct properties in different solvents or states.

Scientific Research Applications

Synthesis and Reactivity

Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate and related compounds have been extensively studied for their synthesis and reactivity in various chemical reactions. For instance, the synthesis of laquinimod, a drug in clinical trials for multiple sclerosis, involves a similar chemical structure. This synthesis includes an aminolysis reaction and mechanistic models involving proton transfer and ketene formation (Jansson et al., 2006). Additionally, compounds like ethyl anti-4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates have been synthesized using related chemical processes, highlighting the diverse synthetic applications of these compounds (Madhusudhan et al., 2003).

Catalytic Activities

Studies have also explored the catalytic activities of compounds with structures akin to Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate. For example, new soluble peripherally tetra-substituted Co(II), Fe(II) phthalocyanines, derived from similar compounds, have shown promising results in the oxidation of cyclohexene, indicating potential applications in catalysis (Saka et al., 2013).

Photolytic Pathways

The photolysis of compounds structurally related to Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate has been investigated. For instance, the study of the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate reveals insights into the photochemical reactions and potential applications in the development of new photo-responsive materials (Ang & Prager, 1992).

Biochemical Applications

Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate and similar compounds have been investigated for various biochemical applications. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities, demonstrating the potential of these compounds in pharmaceutical research (Ningsanont et al., 2003).

Magnetic Superexchange Interactions

The interplay between spin density distribution and magnetic superexchange interactions in compounds with similar structures has been studied. This research provides insights into the magnetic properties of these compounds, which could have implications in materials science and magnetic resonance imaging (Abdulmalic et al., 2012).

properties

IUPAC Name |

ethyl 5-[4-(diethylamino)phenyl]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-4-18(5-2)15-12-10-14(11-13-15)16(19)8-7-9-17(20)21-6-3/h10-13H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMHXVFKUDPCHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)CCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254085 |

Source

|

| Record name | Ethyl 4-(diethylamino)-δ-oxobenzenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate | |

CAS RN |

951886-07-0 |

Source

|

| Record name | Ethyl 4-(diethylamino)-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(diethylamino)-δ-oxobenzenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.